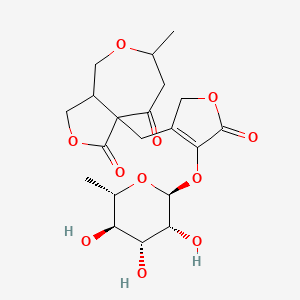

Rhamnosyllactone A

Description

Rhamnosyllactone A is a secondary metabolite identified in select marine-derived microorganisms. Structurally, it features a lactone core substituted with rhamnose sugar moieties, contributing to its bioactivity in antimicrobial and anti-inflammatory assays . While its exact biosynthesis pathway remains under investigation, preliminary studies suggest it shares modular enzymatic steps with other glycosylated lactones, such as polyketide synthase (PKS) and glycosyltransferase systems .

Propriétés

Formule moléculaire |

C20H26O11 |

|---|---|

Poids moléculaire |

442.4 g/mol |

Nom IUPAC |

6-methyl-8a-[[5-oxo-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2H-furan-3-yl]methyl]-3a,4,6,7-tetrahydro-3H-furo[3,4-c]oxepine-1,8-dione |

InChI |

InChI=1S/C20H26O11/c1-8-3-12(21)20(11(6-27-8)7-29-19(20)26)4-10-5-28-17(25)16(10)31-18-15(24)14(23)13(22)9(2)30-18/h8-9,11,13-15,18,22-24H,3-7H2,1-2H3/t8?,9-,11?,13-,14+,15+,18-,20?/m0/s1 |

Clé InChI |

FVWHVLWMEDLBBR-LQSSAWORSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(COC2=O)CC34C(COC(CC3=O)C)COC4=O)O)O)O |

SMILES canonique |

CC1CC(=O)C2(C(CO1)COC2=O)CC3=C(C(=O)OC3)OC4C(C(C(C(O4)C)O)O)O |

Synonymes |

rhamnosyllactone A |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize Rhamnosyllactone A’s properties, a comparative analysis with analogous glycosylated lactones is essential. Key compounds include Erythronolide B, Salinomycin, and Oleandomycin, which share lactone frameworks but differ in sugar substituents and biological targets.

Table 1: Structural and Functional Comparison

Key Findings :

- Structural Flexibility: Unlike Salinomycin, Rhamnosyllactone A’s rhamnose units enhance solubility in polar solvents, as demonstrated by HPLC retention time shifts under hydrophilic conditions .

- Bioactivity Specificity: While Erythronolide B targets bacterial ribosomes, Rhamnosyllactone A’s anti-inflammatory efficacy (IC₅₀ = 12.5 µM) correlates with its ability to disrupt NF-κB signaling in macrophage models .

- Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals Rhamnosyllactone A’s melting point (187°C) is 20°C lower than Oleandomycin, suggesting reduced crystallinity due to rhamnose steric effects .

Q & A

Q. How can researchers address potential conflicts of interest when reporting Rhamnosyllactone A’s therapeutic potential?

- Methodological Answer : Disclose funding sources and affiliations in the manuscript. Use independent validation labs for critical assays (e.g., cytotoxicity). Pre-register studies on platforms like ClinicalTrials.gov or Open Science Framework to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.